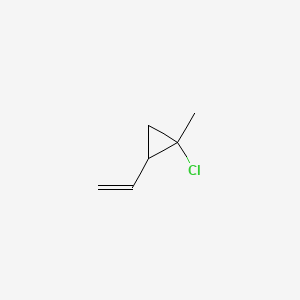
1-Chloro-2-ethenyl-1-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethenyl-1-methylcyclopropane is an organic compound with the molecular formula C6H9Cl It is a cyclopropane derivative, characterized by the presence of a chlorine atom, an ethenyl group, and a methyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethenyl-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 1-chloro-1-methylcyclopropane with a suitable ethenylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethenyl-1-methylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated cyclopropane derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2-ethenyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethenyl-1-methylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The ethenyl group can participate in reactions that modify the compound’s activity, while the chlorine atom can enhance its reactivity and binding affinity.
Comparison with Similar Compounds
1-Chloro-1-methylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
2-Chloro-1-methylcyclopropane: Positional isomer with distinct chemical properties.
1-Bromo-2-ethenyl-1-methylcyclopropane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: 1-Chloro-2-ethenyl-1-methylcyclopropane is unique due to the combination of the chlorine atom, ethenyl group, and methyl group on the cyclopropane ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62337-93-3 |
|---|---|
Molecular Formula |
C6H9Cl |
Molecular Weight |
116.59 g/mol |
IUPAC Name |
1-chloro-2-ethenyl-1-methylcyclopropane |
InChI |
InChI=1S/C6H9Cl/c1-3-5-4-6(5,2)7/h3,5H,1,4H2,2H3 |
InChI Key |
LDHWLKBGHJYYIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















